molecular formula C25H29BrN4O3S B2828345 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1189498-78-9

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2828345
CAS No.: 1189498-78-9
M. Wt: 545.5
InChI Key: UZKSBZGORXGIHQ-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. This spirocyclic system is substituted with a 4-bromophenyl group at position 3, an ethyl group at position 8, and a sulfanyl-linked acetamide moiety bound to a 3,4-dimethoxyphenyl aromatic ring.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrN4O3S/c1-4-30-13-11-25(12-14-30)28-23(17-5-7-18(26)8-6-17)24(29-25)34-16-22(31)27-19-9-10-20(32-2)21(15-19)33-3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKSBZGORXGIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as N-bromosuccinimide (NBS).

    Attachment of the dimethoxyphenylacetamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its spirocyclic structure.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may impart interesting properties to materials, making it useful in the development of new polymers or nanomaterials.

Mechanism of Action

The exact mechanism of action of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and two analogs from the literature:

Property Target Compound Analog 1 (F288-0073) Analog 2
Substituents (Triazaspiro Core) 8-ethyl 8-methyl 8-methyl
Acetamide Aryl Group N-(3,4-dimethoxyphenyl) N-(3,5-dimethylphenyl) N-(2,4-dimethoxyphenyl)
Molecular Formula C25H29BrN4O3S (inferred) C24H27BrN4OS C24H27BrN4O3S
Molecular Weight (g/mol) 545.47 (calculated) 499.47 531.47
logP ~4.5–5.0 (estimated) 4.3382 Not reported
Hydrogen Bond Acceptors 7 (inferred: 3 ether oxygens, 2 imines, 1 amide, 1 spiro N) 6 7
Rotatable Bonds 7 (inferred) 7 7
Key Structural Features Enhanced lipophilicity (ethyl vs. methyl), electron-rich aryl (dimethoxy vs. methyl) Moderate lipophilicity, steric hindrance from 3,5-dimethylphenyl Polar dimethoxy groups, potential for hydrogen bonding

Substituent Effects on Physicochemical Properties

  • 8-Ethyl vs. 8-Methyl: The ethyl group at position 8 increases molecular weight by ~14 g/mol compared to methyl analogs.
  • 3,4-Dimethoxyphenyl vs. Alkyl/Aryl Substitutents : The dimethoxy groups introduce polarity (via ether oxygens) and electron-donating effects, contrasting with the hydrophobic 3,5-dimethylphenyl in Analog 1. This may alter binding interactions in biological targets, such as enzymes or receptors .
  • Spirocyclic Core Stability : The 1,4,8-triazaspiro[4.5]deca-1,3-diene system likely adopts a rigid conformation, as seen in analogs refined via SHELX-based crystallography .

Hydrogen Bonding and Solubility

The target compound’s 3,4-dimethoxyphenyl group and acetamide moiety increase hydrogen bond acceptors (7 vs. 6 in Analog 1), which may improve solubility in polar solvents. However, the ethyl group’s lipophilicity could counteract this, leading to a logSw (intrinsic solubility) estimated near -4.2, similar to Analog 1 .

Research Findings and Implications

Structural Characterization

The spirocyclic core’s geometry is expected to remain consistent, with minor deviations due to substituent bulk (e.g., ethyl vs. methyl).

Biological Activity

The compound 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule notable for its unique structural features and potential biological activities. This article reviews its synthesis, biological mechanisms, and activity across various studies.

Structural Characteristics

The molecular formula of the compound is C23H24BrN4O2SC_{23}H_{24}BrN_{4}O_{2}S, with a molecular weight of approximately 515.47 g/mol . It features a triazaspiro framework that contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Spirocyclic Core : Utilizing bromine and ethyl iodide in controlled conditions.
  • Introduction of Functional Groups : Sequential addition of sulfanyl and acetamide groups.
  • Purification : Optimization for yield and purity to obtain the desired compound.

The compound exhibits its biological effects through interactions with specific molecular targets such as enzymes and receptors. Its unique structure allows for high-affinity binding, modulating the activity of these targets and leading to various biological outcomes.

Pharmacological Studies

  • Antitumor Activity : Research indicates that derivatives of triazaspiro compounds can exhibit significant antitumor properties by inducing apoptosis in cancer cells through various pathways.
  • Antimicrobial Properties : Some studies have shown that compounds similar to this one possess antimicrobial activity against a range of pathogens, indicating potential for use in treating infections.
  • Neuroprotective Effects : Investigations into neuroprotective properties suggest that the compound may help in mitigating neurodegenerative conditions by inhibiting oxidative stress pathways.

Case Studies and Research Findings

StudyFocusFindings
Antitumor ActivityDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial PropertiesExhibited potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
NeuroprotectionShowed protective effects on neuronal cells under oxidative stress conditions, reducing cell death significantly.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

Methodological Answer:
The synthesis involves a multi-step process:

Spirocyclic Core Formation : Cyclization reactions using catalysts (e.g., palladium on carbon) to assemble the triazaspiro[4.5]deca-1,3-diene framework under inert atmospheres .

Functionalization : Sequential introduction of the 4-bromophenyl and ethyl groups via nucleophilic substitution or alkylation (e.g., ethyl iodide) .

Sulfanyl-Acetamide Integration : Thiol-alkylation or thioetherification to attach the sulfanyl-acetamide moiety, often requiring controlled pH and temperature to avoid side reactions .
Optimization : Yield and purity are maximized by adjusting solvent polarity (e.g., dichloromethane for solubility), reaction time (monitored via TLC/HPLC), and catalyst loading. Recrystallization or column chromatography is used for purification .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the spirocyclic structure, substituent positions, and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) and monitors reaction progress .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z ≈ 513.5 vs. calculated) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding conformational stability .

Advanced: How can researchers resolve contradictions in bioactivity data between this compound and structural analogs?

Methodological Answer:
Contradictions often arise from subtle structural variations (e.g., halogen substituents, spirocyclic ring size). Strategies include:

Comparative SAR Studies : Systematically modify substituents (e.g., replacing Br with Cl or F) and test against shared biological targets (e.g., kinase inhibition assays). IC50 values and binding affinities are compared .

Computational Docking : Use molecular dynamics simulations to predict how structural differences (e.g., bromophenyl vs. chlorophenyl) alter target binding (e.g., steric hindrance, electronic effects) .

Meta-Analysis : Aggregate data from analogs (e.g., PubChem BioAssay data) to identify trends in potency or selectivity linked to specific functional groups .

Advanced: What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

Kinetic Assays : Measure enzyme activity (e.g., kinase ATPase activity) under varying inhibitor concentrations to determine inhibition type (competitive/non-competitive) and Ki values .

Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to assess interaction strength and specificity .

Mutagenesis Studies : Modify key residues in the enzyme’s active site (e.g., via site-directed mutagenesis) to identify binding determinants .

Cryo-EM/X-ray Co-crystallization : Visualizes inhibitor-enzyme complexes to map binding pockets and guide structure-based optimization .

Advanced: How can computational methods predict physicochemical properties (e.g., solubility, logP) critical for drug-likeness?

Methodological Answer:

  • logP Prediction : Tools like MarvinSketch or ACD/Labs calculate partition coefficients using atom-based contributions (e.g., bromine and methoxy groups increase hydrophobicity) .
  • Solubility Modeling : Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., polar surface area, H-bond donors) with experimental solubility data .
  • Molecular Dynamics (MD) Simulations : Predict aggregation behavior in aqueous solutions, informing formulation strategies (e.g., co-solvents, surfactants) .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation with H2O2, light exposure) and monitor degradation products via LC-MS .

Plasma Stability Assays : Incubate with human plasma (37°C, pH 7.4) to assess esterase susceptibility or protein binding .

pH-Rate Profiling : Determine degradation kinetics across pH ranges (1–10) to identify optimal storage conditions .

Advanced: How do researchers design derivatives to improve metabolic stability without compromising activity?

Methodological Answer:

Metabolite Identification : Use liver microsomes or hepatocytes to identify vulnerable sites (e.g., sulfanyl or acetamide cleavage) .

Bioisosteric Replacement : Substitute labile groups (e.g., replacing ester with amide) while maintaining steric/electronic profiles .

ProDrug Strategies : Introduce enzymatically cleavable groups (e.g., phosphate esters) to enhance bioavailability .

Advanced: What statistical methods address variability in biological replicate data?

Methodological Answer:

  • ANOVA/Tukey’s HSD : Identifies significant differences between treatment groups while controlling for batch effects .
  • Bland-Altman Analysis : Assesses agreement between replicates and detects systematic errors .
  • Power Analysis : Determines the minimum sample size required to achieve statistical significance (α=0.05, β=0.2) .

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